molecular formula C17H10F6N2O2 B5856261 Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro- CAS No. 391-57-1

Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro-

Cat. No.: B5856261
CAS No.: 391-57-1
M. Wt: 388.26 g/mol
InChI Key: LUYZKFBCCKSBKV-UHFFFAOYSA-N
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Description

Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro-: is a chemical compound with the molecular formula C17-H10-F6-N2-O2 and a molecular weight of 388.29 . This compound is known for its unique structure, which includes a fluorenyl group and trifluoroacetamide moieties. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- involves several steps. One common method includes the reaction of 2-aminofluorene with trifluoroacetic anhydride . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Chemical Reactions Analysis

Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines .

Scientific Research Applications

Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamide groups can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the fluorenyl group can interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- can be compared with other similar compounds such as:

  • N-(2-Fluorenyl)-2,2,2-trifluoroacetamide
  • 2-(2,2,2-Trifluoroacetamido)fluorene
  • 2-(Trifluoroacetyl)aminofluorene

These compounds share similar structural features but differ in their specific functional groups and chemical properties. Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- is unique due to its bis(trifluoroacetamide) structure, which imparts distinct reactivity and applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-[7-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O2/c18-16(19,20)14(26)24-10-1-3-12-8(6-10)5-9-7-11(2-4-13(9)12)25-15(27)17(21,22)23/h1-4,6-7H,5H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYZKFBCCKSBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=C1C=C(C=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192345
Record name Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-57-1
Record name Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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